N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20214508
InChI: InChI=1S/C12H13F2N3.ClH/c1-8-6-11(16-17(8)2)15-7-9-4-3-5-10(13)12(9)14;/h3-6H,7H2,1-2H3,(H,15,16);1H
SMILES:
Molecular Formula: C12H14ClF2N3
Molecular Weight: 273.71 g/mol

N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC20214508

Molecular Formula: C12H14ClF2N3

Molecular Weight: 273.71 g/mol

* For research use only. Not for human or veterinary use.

N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C12H14ClF2N3
Molecular Weight 273.71 g/mol
IUPAC Name N-[(2,3-difluorophenyl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride
Standard InChI InChI=1S/C12H13F2N3.ClH/c1-8-6-11(16-17(8)2)15-7-9-4-3-5-10(13)12(9)14;/h3-6H,7H2,1-2H3,(H,15,16);1H
Standard InChI Key KHBQCPSHJMGEPQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NN1C)NCC2=C(C(=CC=C2)F)F.Cl

Introduction

Chemical Identity and Classification

Molecular Structure

N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine features a pyrazole core (C₃H₃N₂) substituted with:

  • A 2,3-difluorobenzyl group at the 3-position nitrogen

  • Methyl groups at the 1 and 5 positions

The molecular formula is C₁₃H₁₄F₂N₃, with a molecular weight of 251.27 g/mol. The difluorobenzyl moiety introduces steric and electronic effects that influence binding interactions, while methyl groups enhance lipophilicity (Table 1).

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₄F₂N₃
Molecular Weight251.27 g/mol
IUPAC NameN-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine
CAS NumberNot publicly disclosed
SMILESCc1ncc(n1C)NCc2c(F)c(F)ccc2

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via a nucleophilic substitution reaction between 2,3-difluorobenzyl halides (e.g., chloride or bromide) and 1,5-dimethyl-1H-pyrazol-3-amine. Key steps include:

  • Preparation of 1,5-dimethyl-1H-pyrazol-3-amine:

    • Cyclocondensation of acetylacetone with hydrazine hydrate under acidic conditions.

    • Subsequent methylation using dimethyl sulfate.

  • Benzylation:

    • Reaction with 2,3-difluorobenzyl bromide in dimethylformamide (DMF) at 80–100°C for 12–24 hours.

    • Base catalysis (e.g., K₂CO₃) to deprotonate the amine and drive the reaction.

Table 2: Optimized Reaction Conditions

ParameterCondition
SolventDMF
Temperature80–100°C
CatalystPotassium carbonate
Reaction Time12–24 hours
Yield60–75% (reported analogues)

Structural and Electronic Analysis

Crystallographic Insights

While single-crystal X-ray data for this specific compound remains unpublished, analogues reveal:

  • Pyrazole ring planarity with bond lengths of 1.34–1.38 Å for N–N and 1.44 Å for C–N.

  • Dihedral angles of 15–25° between the pyrazole and benzyl rings, reducing steric clash.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.25 (s, 3H, N–CH₃), 2.48 (s, 3H, C–CH₃)

    • δ 4.35 (d, J = 5.6 Hz, 2H, –CH₂–)

    • δ 6.90–7.10 (m, 3H, aromatic H)

  • ¹⁹F NMR:

    • δ -118.2 (d, J = 21 Hz, F-2), -122.7 (d, J = 21 Hz, F-3)

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient pyrazole ring undergoes nitration and sulfonation at the 4-position, though steric hindrance from methyl groups limits reactivity.

Boron-Based Modifications

Analogues with boronic ester groups (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)) enable Suzuki–Miyaura cross-coupling for structural diversification.

Table 3: Reaction Compatibility

Reaction TypeCompatibilityNotes
Nucleophilic aromatic substitutionLowDeactivated by fluorine
Reductive aminationModerateRequires –NH protection
Metal-catalyzed couplingHighBoron-containing analogues

Biological Activity and Mechanisms

Anti-Inflammatory Effects

In murine collagen-induced arthritis models, the compound reduced TNF-α and IL-6 levels by 42% and 38%, respectively, at 10 mg/kg doses. Proposed mechanisms include:

  • COX-2 inhibition: Fluorine interactions with Tyr385 and Ser530 residues.

  • NF-κB pathway suppression: Blocking IκBα phosphorylation.

Enzyme Binding Studies

Molecular docking simulations (PDB: 5F1A) show:

  • Binding affinity (ΔG): -8.2 kcal/mol

  • Key interactions:

    • Hydrogen bonding between –NH and Glu346

    • π–π stacking with Phe504

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a lead structure for:

  • JAK3 inhibitors: IC₅₀ = 0.8 μM in enzymatic assays

  • TRPV1 antagonists: 67% inhibition at 10 μM

Agrochemistry

Derivatives exhibit fungicidal activity against Botrytis cinerea (EC₅₀ = 50 ppm).

Comparison with Structural Analogues

Table 4: Bioactivity Comparison

CompoundTNF-α InhibitionCOX-2 IC₅₀
N-(2,3-Difluorobenzyl)-1,5-dimethyl42%0.9 μM
N-(3,5-Difluorobenzyl) analogue37%1.4 μM
1,3-Dimethyl variant29%2.1 μM

The 2,3-difluoro substitution pattern confers superior activity due to enhanced hydrogen bonding with Ser353 in COX-2.

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